molecular formula C11H14BrNO B8776012 2-Bromo-6-(cyclohexyloxy)pyridine

2-Bromo-6-(cyclohexyloxy)pyridine

Cat. No.: B8776012
M. Wt: 256.14 g/mol
InChI Key: ZSQBTTSZHOFWNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-(cyclohexyloxy)pyridine is a brominated pyridine derivative featuring a cyclohexyl ether substituent at the 6-position. These analogs are pivotal in pharmaceutical and agrochemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where bromine acts as a leaving group .

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

2-bromo-6-cyclohexyloxypyridine

InChI

InChI=1S/C11H14BrNO/c12-10-7-4-8-11(13-10)14-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2

InChI Key

ZSQBTTSZHOFWNJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=NC(=CC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

2-Bromo-6-(trifluoromethyl)pyridine

  • Structure : Bromine at C2, trifluoromethyl (-CF₃) at C6.
  • Properties : Molecular formula C₆H₃BrF₃N (MW: 225.99), melting point 49–50°C, ≥99% purity .
  • Applications : High electron-withdrawing -CF₃ group enhances reactivity in nucleophilic substitutions. Used in fluorinated drug intermediates and agrochemicals.

2-Bromo-6-methoxypyridine

  • Structure : Methoxy (-OCH₃) at C6.
  • Properties : CAS 40473-07-2; methoxy group is electron-donating, reducing electrophilicity compared to -CF₃ analogs.
  • Applications : Intermediate in ligand synthesis for catalysis. Reactivity modulated by -OCH₃’s ortho-directing effects .
  • Safety : GHS-compliant protocols; avoid inhalation and skin contact .

2-Bromo-6-(bromomethyl)pyridine

  • Structure : Bromomethyl (-CH₂Br) at C6.
  • Properties : CAS 83004-10-8; dual bromine sites enable bifunctional reactivity (e.g., alkylation and cross-coupling).
  • Applications : Key intermediate in polymer chemistry and bioactive molecule synthesis.
  • Market : Global production peaked in 2020–2025, driven by demand for halogenated intermediates .
  • Safety : Severe hazards due to dual bromine; requires respiratory protection and encapsulated suits .

3-Amino-2-bromo-6-methoxypyridine

  • Structure: Amino (-NH₂) at C3, methoxy at C6.
  • Properties : Enhanced solubility in polar solvents due to -NH₂.
  • Applications: Building block for antimalarial and antiviral agents. Amino group facilitates further functionalization .

2-Bromo-6-(difluoromethoxy)pyridine

  • Structure : Difluoromethoxy (-OCF₂H) at C6.
  • Properties : CAS 135795-46-9; fluorinated ether improves metabolic stability in drug candidates.
  • Applications : Patent applications highlight its use in morpholine-based pharmaceuticals (e.g., kinase inhibitors) .

2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine

  • Structure : Bromopyridinyl ether at C6.
  • Properties : CAS 1065484-65-2; discontinued due to synthetic complexity.
  • Applications: Potential in dimeric ligand systems for metal-organic frameworks (MOFs) .

Data Tables

Table 1: Structural and Physical Properties

Compound CAS Number Molecular Formula Molecular Weight Melting Point (°C) Key Substituent
2-Bromo-6-(trifluoromethyl)pyridine 189278-27-1 C₆H₃BrF₃N 225.99 49–50 -CF₃
2-Bromo-6-methoxypyridine 40473-07-2 C₆H₆BrNO 202.03 Not reported -OCH₃
2-Bromo-6-(bromomethyl)pyridine 83004-10-8 C₆H₅Br₂N 274.92 Not reported -CH₂Br
2-Bromo-6-(difluoromethoxy)pyridine 135795-46-9 C₆H₄BrF₂NO 223.00 Not reported -OCF₂H

Research Findings

  • Reactivity Trends : Electron-withdrawing groups (e.g., -CF₃, -Br) enhance electrophilicity at C2, facilitating cross-coupling reactions. Ether substituents (-OCH₃, -OCyclohexyl) moderate reactivity but improve solubility .
  • Synthetic Utility : 2-Bromo-6-(difluoromethoxy)pyridine was critical in synthesizing morpholine derivatives for kinase inhibitors, demonstrating the role of fluorinated ethers in drug design .
  • Safety Considerations: Bromomethyl and dibromo derivatives require stringent safety protocols due to acute toxicity risks, whereas methoxy and amino analogs pose milder hazards .

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